5-Deoxy-D-xylulose 1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

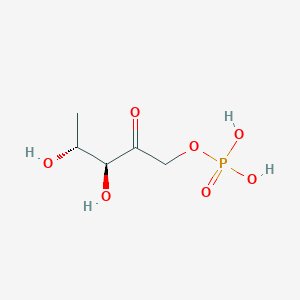

5-Deoxy-D-xylulose 1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11O7P and its molecular weight is 214.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Isoprenoid Biosynthesis

5-Deoxy-D-xylulose 1-phosphate is the substrate for several key enzymes in the MEP pathway, which is responsible for producing isoprenoid precursors such as isopentenyl diphosphate and dimethylallyl diphosphate. These precursors are essential for the synthesis of terpenoids, which include a vast array of natural products with pharmaceutical significance.

Key Enzymatic Reactions

- 1-Deoxy-D-xylulose 5-phosphate Synthase (DXPS) : This enzyme catalyzes the first and rate-limiting step of the MEP pathway, converting pyruvate and glyceraldehyde-3-phosphate into this compound. Its activity is crucial for the overall flux through this biosynthetic route .

- 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) : This enzyme further processes this compound into 2-C-methyl-D-erythritol 4-phosphate, marking another critical step in isoprenoid biosynthesis .

Antimicrobial Targets

The MEP pathway is absent in humans but present in many pathogenic bacteria, making it an attractive target for developing novel antibiotics. The enzymes involved, particularly DXPS and DXR, have been identified as promising targets for drug discovery efforts aimed at treating infections caused by antibiotic-resistant strains.

- Inhibition Studies : Research has shown that specific inhibitors of DXR can effectively combat pathogens such as Escherichia coli and Mycobacterium tuberculosis. For instance, fosmidomycin has demonstrated potent antibacterial activity against Gram-negative bacteria and significant antimalarial effects .

- High-Throughput Screening : A high-throughput screening approach has been developed to identify inhibitors of DXR, highlighting its potential as a drug target against resistant bacterial strains .

Antimalarial Research

The MEP pathway's role in Plasmodium falciparum, the causative agent of malaria, underscores the importance of this compound in antimalarial drug development. The enzyme DXPS is critical for isoprenoid synthesis in this parasite.

- Structural Studies : Recent cryo-electron microscopy studies have elucidated the structure of PfDXPS, revealing unique features that could inform inhibitor design . Understanding these structural characteristics aids in developing targeted therapies against malaria.

Case Studies

Propiedades

Número CAS |

16709-34-5 |

|---|---|

Fórmula molecular |

C5H11O7P |

Peso molecular |

214.11 g/mol |

Nombre IUPAC |

[(3S,4R)-3,4-dihydroxy-2-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h3,5-6,8H,2H2,1H3,(H2,9,10,11)/t3-,5+/m1/s1 |

Clave InChI |

AVEHMJVDRGMBHD-WUJLRWPWSA-N |

SMILES |

CC(C(C(=O)COP(=O)(O)O)O)O |

SMILES isomérico |

C[C@H]([C@@H](C(=O)COP(=O)(O)O)O)O |

SMILES canónico |

CC(C(C(=O)COP(=O)(O)O)O)O |

Sinónimos |

5-deoxy-D-xylulose 1-phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.